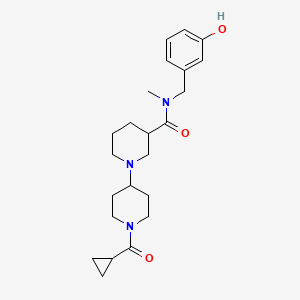![molecular formula C9H12N2O2S B5322754 N-[(dimethylamino)methylene]benzenesulfonamide](/img/structure/B5322754.png)
N-[(dimethylamino)methylene]benzenesulfonamide
Descripción general
Descripción
N-[(dimethylamino)methylene]benzenesulfonamide, commonly known as sulfaquinoxaline, is a sulfonamide antibiotic that belongs to the class of sulfa drugs. It is widely used in the veterinary industry to treat bacterial infections in livestock. Sulfaquinoxaline has been extensively studied for its pharmacological properties and has shown promising results in scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies N-[(dimethylamino)methylene]benzenesulfonamide derivatives have been synthesized and characterized for their structural properties. For example, the synthesis and crystal structure of a specific derivative, N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, were determined by X-ray crystallography. This compound showed a unique crystal structure and molecular interactions, relevant in the field of crystallography and materials science (Al-Hourani et al., 2016).
Antimicrobial Activity Certain derivatives of this compound have been tested for their antimicrobial properties. A study synthesized various derivatives and evaluated their antibacterial and antifungal activities against different strains of bacteria and fungi. Some of these compounds displayed significant antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (Ghorab et al., 2017).
Enzyme Inhibition and Molecular Docking Studies These compounds have also been studied for their enzyme inhibition capabilities. For instance, new Schiff bases derived from this compound were synthesized and evaluated for their effects on various enzyme activities. The compounds showed inhibitory effects on enzymes like cholesterol esterase and tyrosinase, which are significant in medical research and drug development (Alyar et al., 2019).
Development of Novel Compounds The this compound framework has been used to synthesize a range of novel compounds with potential pharmacological applications. These include the development of new triazepines, pyrimidines, and azoles, indicating the versatility of this chemical structure in medicinal chemistry (Khodairy et al., 2016).
Propiedades
IUPAC Name |
N'-(benzenesulfonyl)-N,N-dimethylmethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-11(2)8-10-14(12,13)9-6-4-3-5-7-9/h3-8H,1-2H3/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGYPUOJGIEZMO-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NS(=O)(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/S(=O)(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-bromo-N-[1-(4-ethylphenyl)ethyl]nicotinamide](/img/structure/B5322671.png)
![2-methyl-N-{[2-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl}tetrahydrofuran-2-carboxamide](/img/structure/B5322682.png)
![3-(4-chloro-2-nitrophenyl)-2-[2-(1-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B5322685.png)

![(5-{1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1H-imidazol-2-yl}-2-furyl)methanol](/img/structure/B5322695.png)
![2-(4-methoxyphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide](/img/structure/B5322701.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(3-hydroxypropyl)-N-isopropylacetamide](/img/structure/B5322709.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-1,4-diazepan-5-one](/img/structure/B5322716.png)
![(6-{3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-6-oxohexyl)amine dihydrochloride](/img/structure/B5322726.png)
![5-(4-ethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5322733.png)
![5-(3-chlorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5322741.png)
![4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B5322748.png)

![N-[1-(4-ethylphenyl)ethyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5322755.png)